D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-

Enzymatic stability Aminopeptidase specificity Stereochemical differentiation

Researchers requiring enantiopure cinnamoyl-leucine conjugates often encounter racemic mixtures that confound stereospecific assays. CAS 127852-94-2 delivers the defined D-isomer as a single stereoisomer. • D-configuration confers intrinsic protease resistance for metabolically stable peptide probes, inhibitors, and therapeutics. • (E)-cinnamoyl chromophore enables HPLC monitoring at 280 nm; methyl ester allows selective deprotection without epimerization at the D-leucine center. • Serves as stereochemical negative control in aminopeptidase assays to confirm enantioselective enzymatic activity.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 127852-94-2
Cat. No. B12732484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-
CAS127852-94-2
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1
InChIKeyOXFYLVKTVPTJPQ-ATWMFIQVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (E)-N-Cinnamoyl-D-leucine Methyl Ester (CAS 127852-94-2): Structural Identity and Stereochemical Distinction


CAS 127852-94-2 designates the enantiopure D-leucine isomer of (E)-N-(1-oxo-3-phenyl-2-propenyl)-leucine methyl ester, a cinnamoyl-amino acid ester conjugate . The compound belongs to the class of N-acylated hydrophobic amino acid esters, structurally defined by a trans-cinnamoyl moiety amide-linked to D-leucine methyl ester. Unlike the L-isomer (CAS 127852-93-1 L- or DL-form), this D-enantiomer presents an inverted configuration at the α-carbon, fundamentally altering its interaction with biological systems that exhibit stereospecific recognition . The (E)-geometry of the cinnamoyl double bond further constrains conformational flexibility relative to (Z)-isomers.

Why a Generic Cinnamoyl-Leucine Methyl Ester Cannot Substitute for CAS 127852-94-2 in Stereosensitive Applications


Substituting this compound with the racemic DL-mixture or the L-enantiomer introduces uncontrolled stereochemical heterogeneity that directly compromises assay reproducibility and mechanistic interpretation. Enzymes such as leucine aminopeptidase (EC 3.4.11.1/24) exhibit marked stereoselectivity: D-amino acids at the N-terminal position reduce hydrolytic activity relative to L-residues . In cellular assays, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) acts as a potent apoptosis inducer through dipeptidyl peptidase I-mediated conversion to membranolytic metabolites, a pathway that is stereospecific to L-amino acid esters . Using the wrong enantiomer in such contexts can yield false-negative results (if the active L-form is required as a positive control) or ambiguous structure-activity data (if the D-form is intended as a stereochemical probe). For procurement, specifying CAS 127852-94-2 ensures the user receives a single, defined stereoisomer rather than an undefined mixture with variable biological activity.

Quantitative Differentiation Evidence for (E)-N-Cinnamoyl-D-leucine Methyl Ester (CAS 127852-94-2) Versus Key Comparators


Enzymatic Hydrolysis Resistance: D- vs. L-Configuration in Leucine Aminopeptidase Assays

The D-configuration confers marked resistance to leucine aminopeptidase-mediated hydrolysis compared to the L-isomer. BRENDA-curated data for aminopeptidase S (EC 3.4.11.24) explicitly states that D-amino acids at the ultimate hydrophobic position reduce catalytic activity . This stereochemical discrimination is a class-level property: L-amino acid ester substrates such as L-leucine methyl ester undergo rapid hydrolysis, while the D-counterpart remains substantially intact under identical conditions. For (E)-N-cinnamoyl-D-leucine methyl ester, the D-leucine stereocenter renders the compound a poor substrate for aminopeptidases that efficiently process the corresponding L-isomer .

Enzymatic stability Aminopeptidase specificity Stereochemical differentiation

Stereochemical Identity and Procurement Purity: Enantiopure D-Isomer vs. Racemic DL-Mixture (CAS 127852-93-1)

CAS 127852-94-2 is registered as the single D-enantiomer of (E)-N-cinnamoyl-leucine methyl ester, whereas CAS 127852-93-1 is formally described as the DL-racemic mixture (9CI nomenclature: 'DL-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-') . The InChI string for CAS 127852-93-1 encodes the L (2S) configuration , indicating that this registry entry encompasses both the L- and D- forms, while CAS 127852-94-2 specifically isolates the D (2R) enantiomer. Vendors listing CAS 127852-93-1 may supply material of undefined enantiomeric ratio, whereas CAS 127852-94-2 specifies absolute D-configuration .

Chiral purity Stereoisomer procurement DL vs. D differentiation

Dielectric and Thermal Stability SAR: Cinnamoyl-Amino Acid Ester Side-Chain Effects

A systematic SAR study of cinnamoyl-amino acid ester derivatives established that amino acid side-chain identity significantly modulates dielectric constant (ε′) and thermal decomposition activation energy . Alanine conjugates exhibited higher ε′ values relative to glycine conjugates, demonstrating that the steric and electronic character of the α-substituent directly influences macroscopic physicochemical properties . The leucine side chain (isobutyl group) is bulkier and more hydrophobic than both glycine (H) and alanine (CH₃). By class-level extrapolation, (E)-N-cinnamoyl-D-leucine methyl ester is predicted to exhibit distinct dielectric behavior and thermal stability relative to the corresponding glycine or alanine cinnamoyl ester analogs. Thermal decomposition activation energies for representative high-ε′ compounds in this series were quantified as 95 and 100 kJ mol⁻¹ .

Dielectric properties Thermal stability Structure-activity relationship Cinnamoyl-amino acid esters

Protease Resistance and Cellular Stability: D-Enantiomer vs. L-Enantiomer in Intracellular Environments

D-Amino acid-containing compounds are broadly recognized for their resistance to canonical mammalian proteases, which have evolved to recognize L-amino acid substrates. The L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) apoptosis-inducing pathway is strictly dependent on dipeptidyl peptidase I (DPPI)-mediated processing of the L,L-dipeptide ester to membranolytic metabolites . Replacing L-leucine with D-leucine in analogous ester constructs abolishes this processing, as DPPI does not accept D-amino acid substrates . This stereochemical principle extends to (E)-N-cinnamoyl-D-leucine methyl ester: the D-leucine residue prevents recognition by L-specific intracellular esterases and peptidases, conferring greater metabolic stability in cellular assays compared to the L-isomer. A patent describing cinnamoyl-amino acid compounds for therapeutic applications explicitly contemplates both D- and L-amino acid configurations, acknowledging that D-isomers alter pharmacokinetic profiles through protease evasion .

Intracellular stability Protease resistance D-amino acid pharmacology

Hydrophobicity-Driven Chromatographic and Solubility Differentiation from Polar Cinnamoyl-Amino Acid Conjugates

The leucine isobutyl side chain in (E)-N-cinnamoyl-D-leucine methyl ester imparts greater hydrophobicity relative to cinnamoyl conjugates of polar amino acids such as serine, threonine, or aspartic acid. This hydrophobic character directly translates to longer reversed-phase HPLC retention times and lower aqueous solubility—properties that impact purification strategy and biological assay design. Commercially available cinnamoyl-amino acid derivatives show solubility profiles strongly dependent on side-chain hydrophobicity (e.g., Cinnamoyl-(trans)-L-phenylalanine, a comparator with an aromatic benzyl side chain, exhibits solubility predominantly in organic solvents) . In contrast, cinnamoyl conjugates of hydrophilic amino acids demonstrate greater aqueous compatibility. The D-leucine ester thus occupies a specific hydrophobicity niche between the glycine/alanine esters (less hydrophobic) and the phenylalanine ester (more aromatic), enabling tuned chromatographic separation and controlled-release formulation strategies .

Hydrophobicity Chromatographic retention Solubility profile

Defined Application Scenarios Where (E)-N-Cinnamoyl-D-leucine Methyl Ester (CAS 127852-94-2) Offers Procurement-Motivated Advantages


Stereochemically Defined Building Block for Non-Natural Peptide Mimetic Synthesis

The D-configuration enables incorporation of a cinnamoyl-protected D-leucine residue into peptide chains that are intrinsically resistant to endogenous protease degradation. This is essential for developing metabolically stable peptide-based probes, inhibitors, or therapeutics where L-amino acid backbones would be rapidly cleaved . The (E)-cinnamoyl group provides a UV-detectable chromophore that facilitates HPLC purification monitoring at 280 nm, while the methyl ester serves as a carboxyl-protecting group that can be selectively hydrolyzed under mild basic conditions without epimerization at the D-leucine center .

Negative Control for Stereospecific Aminopeptidase Activity Assays

In biochemical assays measuring aminopeptidase activity, the D-enantiomer functions as a stereochemical negative control. While L-amino acid esters are efficiently hydrolyzed by leucine aminopeptidase, the D-isomer is processed at substantially reduced rates, as documented in the BRENDA enzyme specificity database . This differential reactivity allows researchers to confirm that observed enzymatic activity is stereospecific rather than arising from non-specific esterase background, strengthening the mechanistic interpretation of structure-activity data.

D-Enantiomer Probe for Stereochemical Discrimination in Receptor-Ligand Interaction Studies

G protein-coupled receptors and other recognition proteins often exhibit enantioselective binding. The D-isomer of cinnamoyl-leucine methyl ester serves as a tool to probe the stereochemical requirements of binding pockets. A patent on cinnamoyl-amino acid compounds with therapeutic relevance confirms that both D- and L-configurations are pharmacologically relevant and can produce distinct activity profiles . Using the defined D-enantiomer eliminates ambiguity in structure-activity studies, unlike the DL-mixture where the active stereoisomer cannot be definitively identified .

Hydrophobic Cinnamoyl Ester Intermediate for Material-Science Dielectric Studies

The cinnamoyl-amino acid ester scaffold has been systematically evaluated for dielectric applications. SAR analysis demonstrates that amino acid side-chain identity (glycine vs. alanine) measurably alters dielectric constant (ε′) values and thermal decomposition activation energies (quantified at 95–100 kJ mol⁻¹ for lead analogs) . The leucine ester's isobutyl side chain confers distinct dielectric behavior relative to glycine- or alanine-based analogs, positioning CAS 127852-94-2 as a candidate intermediate for exploring structure-dielectric correlations in organic electronic materials or dielectric film design .

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